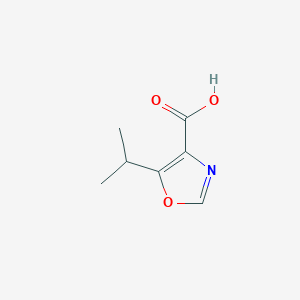

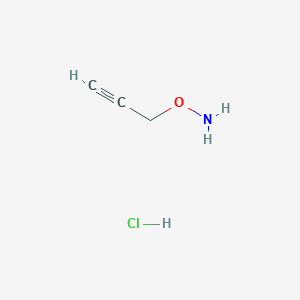

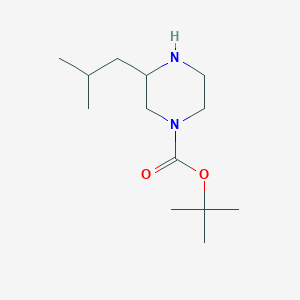

octahydro-1H-quinolizin-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinolizine derivatives has been explored through various methods. One approach involves the preparation of 1- and 3-monosubstituted octahydroindolo[2,3-a]quinolizines, where the stereochemistry at the C(12b)H-C(1)H and C(12b)H-C(3)H positions can be controlled to be either cis or trans . Another study describes a three-step synthesis of harmacine and its homologous octahydroindole[2,3-a]quinolizine starting from diethoxybutan-1-amine and diethoxypentan-1-amine, respectively, with varying cyclisation conditions . Additionally, a stereoselective synthesis of cis-octahydro-7(1H)-quinolone has been achieved through intramolecular Michael addition and catalytic hydrogenation . These methods highlight the versatility and complexity of synthesizing quinolizine derivatives.

Molecular Structure Analysis

The molecular structure of quinolizine derivatives is characterized by a bicyclic system that includes a six-membered ring fused to a nitrogen-containing seven-membered ring. The stereochemistry of these compounds is crucial, as it can significantly influence their chemical properties and biological activity. The stereocontrolled construction of octahydroquinolizines and related structures has been achieved through an intramolecular double Michael reaction, which allows for the synthesis of various derivatives with defined stereochemistry . The stereochemistry of the tricyclic system in decahydro-3H, 8H-benzo[i,j]quinolizine-3,8-diones was determined from chemical and physical evidence, emphasizing the importance of stereochemical considerations in these syntheses .

Chemical Reactions Analysis

Quinolizine derivatives undergo a range of chemical reactions that are essential for their synthesis and modification. The intramolecular Michael addition and catalytic hydrogenation mentioned earlier are key reactions for constructing the quinolizine core . The double Michael reaction is another pivotal reaction that enables the formation of multiple stereocenters in a single step . These reactions are not only important for the synthesis of quinolizine derivatives but also for the exploration of their reactivity and potential transformations into other useful compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolizine derivatives are influenced by their molecular structure and stereochemistry. While the papers provided do not directly discuss the physical properties of octahydro-1H-quinolizin-1-amine, they do provide complete 13C NMR data for related compounds, which is essential for understanding their chemical environment and confirming their structure . The stereochemistry can affect properties such as solubility, melting point, and reactivity, which are important for the practical application of these compounds in chemical synthesis and potential drug development.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Medicinal Chemistry

Octahydro-1H-quinolizin-1-amine derivatives have shown potential as selective inhibitors of human enzymes. For example, octahydrobenzo[c]quinolizin-3-one derivatives have been reported as potent and selective inhibitors of the human enzyme 5 alpha-reductase type 1. These compounds, with variations in their C-ring, exhibit different levels of inhibition potency, suggesting their potential in medicinal chemistry and enzyme inhibition studies (Guarna et al., 2001).

Synthesis and Structural Studies

The compound has been utilized in various synthesis processes. For instance, a three-step synthesis of (±)-harmacine from 4,4-diethoxybutan-1-amine involves transformations that include octahydro-1H-quinolizin-1-amine as an intermediate. These synthesis processes are crucial for understanding the structural and chemical properties of complex molecules (King, 2007).

Drug Discovery and Design

In drug discovery, octahydro-1H-quinolizin-1-amine forms a part of complex molecules with medicinal potential. For example, its presence in the octahydroindolo[2,3-a]quinolizine ring system, a substructure in over 2000 natural products, highlights its significance in the synthesis of potential drug candidates. The synthesis of these complex structures, including chiral centers and diverse molecular shapes, is crucial for drug design and discovery (Srinivasulu et al., 2018).

Organic Synthesis

Efficient methods have been developed for the synthesis of 1-amino-2H-quinolizin-2-one scaffolds, which include octahydro-1H-quinolizin-1-amine as a building block. These methods, utilizing tandem cycloisomerization-amination reactions, provide pathways for creating various azabicycles, important in organic synthesis (Min et al., 2019).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H227, H314, and H335 . These indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDAASRRPFQHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543548 | |

| Record name | Octahydro-2H-quinolizin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-quinolizin-1-amine | |

CAS RN |

80220-52-6 | |

| Record name | Octahydro-2H-quinolizin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octahydro-1H-quinolizin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.